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Compound of Interest |

6-chloro-3-ethylpyrimidine-

Compound Name:
2,4(1H,3H)-dione

CAS No.: 50721-47-6
Cat. No.: B2568030
Abstract

This technical guide provides a comprehensive analysis of 3-ethyl-6-chlorouracil (CAS 50721-
47-6), a critical heterocyclic intermediate used in the development of pharmaceutical agents
(specifically xanthine analogs and antiviral HEPT derivatives) and agrochemicals (uracil
herbicides). We examine its physicochemical properties, validate a scalable synthesis protocol
via the chlorination of 1-ethylbarbituric acid, and explore its reactivity profile in nucleophilic
substitution reactions. This document is designed for research scientists and process chemists
requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical
Profile[1]

3-ethyl-6-chlorouracil is a pyrimidine derivative characterized by an ethyl substituent at the
position and a chlorine atom at the

position. This specific substitution pattern renders the molecule highly reactive toward
nucleophiles at the

position, making it a versatile scaffold for library generation.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2568030?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2568030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

| | Identifiers[2][3][4][5]

Parameter Details

IUPAC Name 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione

3-ethyl-6-chlorouracil; 6-chloro-3-ethyluracil; 3-
Common Synonyms )
Aethyl-6-chloruracil

CAS Registry Number 50721-47-6
Molecular Formula CeH7CIN20:2
Molecular Weight 188.61 g/mol

CCN1C(=0)CC(CIl)=NC1=0 (Tautomeric form
SMILES

may vary)

Specific key for ethyl analog (Analogous to
InChl Key

methyl: SGLXGFAZAARYJY)

husical ies[21[316]I8110][11]

Property Value / Range Notes
Physical State Crystalline Solid White to off-white powder
Melting Point 159-161 °C Validated range [1]
N Sparingly soluble in water;
Solubility DMSO, DMF, Methanol ] ) ]
soluble in alkaline solutions
pKa ~7.5 (Predicted) Acidic proton at

Part 2: Synthesis Protocol (Self-Validating
Methodology)

Objective: Synthesize 3-ethyl-6-chlorouracil from commercially available N-ethylurea.
Mechanism: The synthesis proceeds via a two-stage sequence: (1) Cyclization of N-ethylurea
with diethyl malonate to form 1-ethylbarbituric acid, followed by (2) Regioselective chlorination
using phosphorus oxychloride (
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).
Reaction Scheme Diagram

___________________

Process Criticalities
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Caption: Two-step synthetic pathway transforming N-ethylurea to 3-ethyl-6-chlorouracil via a
barbituric acid intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethylbarbituric Acid

e Reagents: Sodium ethoxide (prepared from 2.3 g Na in 50 mL abs. EtOH), N-ethylurea (8.8
g, 0.1 mol), Diethyl malonate (16.0 g, 0.1 mol).

e Procedure:
o Dissolve N-ethylurea in the sodium ethoxide solution.
o Add diethyl malonate dropwise over 30 minutes under stirring.

o Heat the mixture to reflux (78°C) for 4-6 hours. A white precipitate (sodium salt of the
barbiturate) will form.
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[e]

Workup: Remove ethanol under reduced pressure. Dissolve the residue in minimal water
(50 mL).

[e]

Acidify with concentrated HCI to pH 2.0 while cooling in an ice bath.

o

Filter the precipitated 1-ethylbarbituric acid, wash with cold water, and dry in vacuo.

[¢]

Yield Expectation: 75-85%.

Step 2: Chlorination to 3-Ethyl-6-Chlorouracil
e Reagents: 1-Ethylbarbituric acid (10.0 g), Phosphorus oxychloride (

, 40 mL), Water (1.5 mL, Caution: Exothermic).

e Procedure:

[¢]

Suspend the dried 1-ethylbarbituric acid in

o Critical Step: Add water (1.5 mL) dropwise very slowly to the suspension. This generates
phosphoric acid in situ, which catalyzes the reaction and improves regioselectivity [2].

o Heat the mixture to reflux (105°C) for 2-4 hours until the evolution of HCI gas ceases and
the solution becomes clear.

o Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g
of crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess

o Isolation: Extract the aqueous mixture with chloroform (

mL) or filter the precipitate if it forms directly upon quenching (concentration dependent).

o Purification: Recrystallize from ethanol or water.

o Characterization: Melting point should be ~159-161°C.
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Part 3: Reactivity & Applications[11][12]
Mechanism of Action: Nucleophilic Aromatic
Substitution ()

The chlorine atom at position 6 is activated by the electron-withdrawing carbonyl groups at C2
and C4. This makes 3-ethyl-6-chlorouracil an excellent electrophile.

e Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

o Regioselectivity: Substitution occurs exclusively at C6 due to the leaving group ability of
chlorine and the resonance stabilization of the intermediate Meisenheimer complex.

Key Applications
1. Pharmaceutical Development (Xanthine & HEPT Analogs)

3-ethyl-6-chlorouracil serves as a precursor for 8-substituted xanthines (adenosine receptor
antagonists).

o Workflow: Reaction with a hydrazine derivative followed by cyclization with orthoesters yields
the xanthine core.

e Antivirals: It is used to synthesize HEPT analogs (1-[(2-hydroxyethoxy)methyl]-6-
(phenylthio)thymine), which are potent non-nucleoside reverse transcriptase inhibitors
(NNRTIs) for HIV-1 treatment [3].

2. Agrochemicals (Herbicides)

Structural analogs of this compound are intermediates in the synthesis of Lenacil and Terbacil
class herbicides. The ethyl group provides lipophilicity essential for root absorption and
translocation in plants.

Application Workflow Diagram
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Caption: Divergent synthetic utility of 3-ethyl-6-chlorouracil in drug discovery and
agrochemistry.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

o Acute Toxicity: Harmful if swallowed (Category 4).

o Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
o STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when
handling powder.

o Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere
(Argon/Nitrogen) to prevent hydrolysis over long periods.

» Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues
with sodium bicarbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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